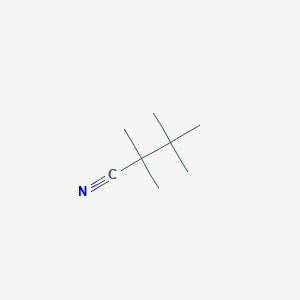

2,2,3,3-Tetramethylbutanenitrile

Description

Contextualization within Sterically Hindered Nitrile Chemistry

Sterically hindered nitriles are a class of organic compounds where the cyano group (–C≡N) is flanked by bulky substituents. This steric bulk creates a crowded environment that can impede the approach of reagents to the electrophilic carbon atom of the nitrile. openstax.org Consequently, these compounds often exhibit unusual reactivity compared to their less hindered counterparts.

The chemistry of 2,2,3,3-tetramethylbutanenitrile is dominated by the immense steric hindrance imparted by the two adjacent tert-butyl groups. This arrangement effectively shields the nitrile group, making it exceptionally resistant to reactions that typically proceed readily with other nitriles. For instance, the hydrolysis of nitriles to carboxylic acids or amides, a common transformation, is significantly retarded in sterically hindered cases like this. acs.orglibretexts.orgchemguide.co.uk The extreme steric crowding can necessitate harsh reaction conditions or specialized catalytic systems to achieve transformations that would otherwise be straightforward. acs.orgyoutube.com

Historical Perspective on the Synthesis and Study of Highly Substituted Aliphatic Nitriles

The synthesis of nitriles has been a long-standing area of interest in organic chemistry. Early methods often involved the reaction of alkyl halides with cyanide salts, a reaction known as the Kolbe nitrile synthesis. wikipedia.org However, this SN2 displacement reaction is generally not suitable for the synthesis of highly substituted nitriles, especially those with tertiary alkyl halides, due to severe steric hindrance that favors elimination over substitution. chemistrysteps.com

The development of alternative synthetic routes became crucial for accessing sterically congested nitriles. One of the more general methods that emerged is the dehydration of primary amides. openstax.org This transformation can be effected by various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃), and is less susceptible to the steric limitations encountered in substitution reactions. openstax.org The historical progression of nitrile synthesis reflects a continuous effort to overcome the challenges posed by sterically demanding substrates, leading to the discovery and refinement of a diverse array of synthetic methodologies. wikipedia.org

Significance and Challenges Associated with Bulky Functional Groups in Organic Synthesis

The presence of bulky functional groups in a molecule can have profound and often desirable consequences in organic synthesis. These groups can exert significant steric control, influencing the stereochemical outcome of reactions by directing incoming reagents to a specific face of the molecule. quora.com This "steric shielding" can be a powerful tool for achieving high levels of diastereoselectivity or enantioselectivity in asymmetric synthesis.

However, the incorporation of bulky groups also presents considerable challenges. As exemplified by this compound, extreme steric hindrance can dramatically decrease reaction rates or even prevent a reaction from occurring altogether. quora.com Overcoming this steric-based lack of reactivity often requires the use of more reactive reagents, higher temperatures, or specifically designed catalysts that can operate within a sterically crowded environment. The study of molecules like this compound provides valuable insights into the fundamental principles of steric effects and helps chemists develop new strategies to manipulate and harness these effects in the synthesis of complex organic molecules. quiz-maker.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

52161-38-3 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2,2,3,3-tetramethylbutanenitrile |

InChI |

InChI=1S/C8H15N/c1-7(2,3)8(4,5)6-9/h1-5H3 |

InChI Key |

MOSJNBGPCBBNCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C)(C)C#N |

Origin of Product |

United States |

Synthesis Methodologies for 2,2,3,3 Tetramethylbutanenitrile

Direct Cyanation Approaches to Quaternary Carbon Centers

Direct introduction of the cyanide group onto a pre-existing carbon skeleton is a primary strategy for nitrile synthesis. However, the steric bulk surrounding the target carbon in 2,2,3,3-tetramethylbutanenitrile makes many standard procedures challenging.

Nucleophilic Substitution Reactions for Nitrile Formation

Nucleophilic substitution, particularly the S(_N)2 reaction involving a cyanide salt and an alkyl halide, is a fundamental method for nitrile synthesis. chemistrysteps.comyoutube.com For the synthesis of this compound, this would ideally involve the reaction of a 1-halo-2,2,3,3-tetramethylbutane with a cyanide nucleophile.

However, the substrate in this case is a neopentyl-type halide. These substrates are notoriously unreactive in S(_N)2 reactions due to the extreme steric hindrance caused by the two adjacent tertiary and quaternary carbons, which prevents the backside attack of the nucleophile. chemistrysteps.com Consequently, S(_N)1 reactions might be considered, but these are prone to rearrangement, and the formation of a stable tertiary carbocation is not favored in this specific structure. While S(_N)1 reactions can occur with tertiary alkyl halides, the neopentyl system of the target molecule poses significant hurdles. chemistrysteps.com

Alternative electrophiles, such as sulfonate esters (tosylates, mesylates), are often used to enhance the leaving group's ability in substitution reactions. ub.eduvanderbilt.edu Even with these highly reactive leaving groups, the steric hindrance of the 2,2,3,3-tetramethylbutyl system remains a formidable barrier to direct nucleophilic substitution with a cyanide ion.

Dehydration Reactions of Primary Amides or Aldoximes

A more general and often more effective method for synthesizing sterically hindered nitriles is the dehydration of primary amides. chemistrysteps.comopenstax.org This approach is not limited by the steric hindrance that plagues substitution reactions. openstax.org The synthesis of this compound can be achieved by dehydrating 2,2,3,3-tetramethylbutanamide.

Common dehydrating agents for this transformation include:

Thionyl chloride (SOCl(_2))

Phosphorus pentoxide (P(_2)O(_5))

Phosphorus oxychloride (POCl(_3)) chemistrysteps.comlibretexts.orglibretexts.org

The reaction proceeds by activation of the amide oxygen, followed by an elimination-like process to form the carbon-nitrogen triple bond. openstax.org This method circumvents the need for a nucleophilic attack at the sterically encumbered carbon atom.

Similarly, the dehydration of aldoximes provides another route to nitriles. organic-chemistry.org This would involve the formation of 2,2,3,3-tetramethylbutanal (B6159909) oxime from the corresponding aldehyde, followed by treatment with a dehydrating agent.

| Precursor | Dehydrating Agent | Product | Reference |

| 2,2,3,3-Tetramethylbutanamide | SOCl(_2), POCl(_3), or P(_2)O(_5) | This compound | chemistrysteps.comopenstax.orglibretexts.org |

| 2,2,3,3-Tetramethylbutanal oxime | P(_2)O(_5), SO(_2)F(_2) | This compound | vanderbilt.eduorganic-chemistry.org |

Oxidative Cyanation Strategies

Oxidative cyanation methods, which can form nitriles directly from hydrocarbons, are an area of ongoing research. These reactions typically involve the activation of a C-H bond and subsequent introduction of a cyanide moiety. However, the direct oxidative cyanation of a highly branched alkane like 2,2,3,3-tetramethylbutane (B1293380) to selectively form the corresponding nitrile is a challenging transformation and not a commonly reported method for this specific compound. More established methods exist for the cyanation of aromatic systems. organic-chemistry.org

Indirect Synthetic Routes via Precursors

Indirect routes involve the initial construction of a suitable precursor molecule, which is then converted to the target nitrile. This can be a more viable approach when direct methods are inefficient.

Functional Group Interconversions Leading to the Nitrile Moiety

This strategy involves synthesizing a molecule with the 2,2,3,3-tetramethylbutyl skeleton and a functional group that can be readily converted to a nitrile. A key precursor is 2,2,3,3-tetramethylbutan-1-ol. This alcohol can be synthesized and then transformed into the target nitrile through a sequence of reactions.

One plausible sequence involves:

Conversion of the alcohol to a good leaving group: The alcohol can be converted to a tosylate or mesylate. ub.eduvanderbilt.edu

Nucleophilic substitution: Despite the steric challenges mentioned earlier, under forcing conditions or with specialized reagents, substitution with cyanide might be attempted, although yields are expected to be low.

A more reliable pathway from the alcohol involves oxidation to the corresponding carboxylic acid (2,2,3,3-tetramethylbutanoic acid), followed by conversion to the primary amide (2,2,3,3-tetramethylbutanamide). This amide can then be dehydrated to this compound as described in section 2.1.2. chemistrysteps.comopenstax.orglibretexts.org

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 2,2,3,3-Tetramethylbutan-1-ol | 2,2,3,3-Tetramethylbutanoic acid | 2,2,3,3-Tetramethylbutanamide | This compound |

Carbon-Carbon Bond Formation Methodologies

The construction of the highly branched 2,2,3,3-tetramethylbutane (also known as di-tert-butyl ethane (B1197151) or hexamethylethane) skeleton is a critical step in many indirect syntheses. This carbon framework is characterized by a central C-C bond connecting two tertiary butyl groups.

Methods for forming such sterically hindered C-C bonds include:

Wurtz Reaction: The coupling of two tert-butyl halides using sodium metal. This reaction is classic but often suffers from side reactions like elimination.

Organometallic Coupling Reactions: The reaction of tert-butylmagnesium halide (a Grignard reagent) or tert-butyllithium (B1211817) with a suitable electrophile. For instance, the coupling of tert-butyllithium with a tert-butyl halide can be facilitated by copper reagents. rug.nl

Once the 2,2,3,3-tetramethylbutane skeleton is formed, functionalization is required to introduce a group that can be converted to a nitrile. This might involve free-radical halogenation, which would preferentially occur at a primary carbon, followed by a sequence of reactions as outlined in section 2.2.1.

Alkylation Reactions Utilizing Cyanide Sources

The direct alkylation of a pre-existing nitrile is a common strategy for synthesizing more complex nitriles. In the context of this compound, this would theoretically involve the alkylation of a tert-butylacetonitrile carbanion with a tert-butyl halide. However, the high steric hindrance of both the nucleophile and the electrophile makes this a challenging transformation.

A more viable approach involves the use of cyanide as a nucleophile to displace a suitable leaving group on a sterically hindered substrate. For instance, the reaction of a tertiary alkyl halide with a cyanide salt, such as sodium or potassium cyanide, can proceed via a nucleophilic substitution mechanism. chemistrysteps.com Due to the steric hindrance of tertiary substrates, this reaction typically follows an S_N1 pathway, which involves the formation of a carbocation intermediate. chemistrysteps.com The use of a polar protic solvent can facilitate the ionization of the carbon-halogen bond to form the tertiary carbocation, which then reacts with the cyanide ion. chemistrysteps.com

Table 1: General Conditions for S_{N}1 Cyanation of Tertiary Alkyl Halides

| Parameter | Condition | Rationale | Reference |

| Substrate | Tertiary Alkyl Halide | Forms a relatively stable tertiary carbocation. | chemistrysteps.com |

| Nucleophile | NaCN or KCN | Provides the cyanide anion. | chemistrysteps.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Stabilizes the carbocation intermediate and the halide leaving group. | chemistrysteps.com |

| Mechanism | S{N}1 | Favored due to the steric hindrance of the substrate, which disfavors an S_{N}2 attack. | chemistrysteps.com |

It is important to note that while this represents a general method, specific yields and optimal conditions for the synthesis of this compound via this route are not extensively detailed in publicly available literature, likely due to competing elimination reactions and the inherent difficulty of the transformation.

Rearrangement Reactions Involving Nitrile Precursors

Rearrangement reactions offer an alternative and often more effective pathway to highly substituted nitriles. The Beckmann rearrangement is a classic example, typically involving the transformation of an oxime into an amide or a nitrile. masterorganicchemistry.com When an oxime derived from an aldehyde is used, the product is a nitrile. masterorganicchemistry.comyoutube.com This process involves treating the oxime with an acid or heat, which converts the hydroxyl group into a good leaving group. masterorganicchemistry.com Subsequent rearrangement and elimination lead to the formation of the nitrile.

For the synthesis of a sterically hindered nitrile like this compound, a suitable precursor would be an aldehyde with a neopentyl-like structure. The general mechanism for the Beckmann rearrangement of an aldoxime to a nitrile is as follows:

Formation of an oxime from an aldehyde and hydroxylamine (B1172632). masterorganicchemistry.comyoutube.com

Protonation of the oxime's hydroxyl group by an acid catalyst to form a good leaving group (water). masterorganicchemistry.com

A hydride shift occurs, leading to the breaking of the N-O bond and the departure of the water molecule. masterorganicchemistry.com

Deprotonation of the resulting nitrilium ion gives the final nitrile product. masterorganicchemistry.com

Other rearrangement reactions, such as the Schmidt reaction of aldehydes with sodium azide (B81097) in the presence of a strong acid like triflic acid, can also yield nitriles in high yields and can be a viable route for sterically demanding substrates. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. mit.eduessentialchemicalindustry.orgnih.gov

Solvent-Free or Low-Solvent Reaction Systems

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. mit.eduessentialchemicalindustry.org Solvent-free, or solid-state, reactions can lead to higher efficiency, easier product separation, and a significant reduction in waste. Microwave-assisted organic synthesis is a technique that often allows for solvent-free conditions and can accelerate reaction rates. mdpi.com For nitrile synthesis, the conversion of aldehydes to nitriles has been achieved under solvent-free, microwave-assisted conditions, for example, using hydroxylamine hydrochloride and titanium dioxide. mdpi.com Another approach is the use of deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors that form a liquid at a lower temperature than the individual components and can act as both catalyst and solvent. organic-chemistry.org

Table 2: Examples of Greener Conditions for Nitrile Synthesis

| Method | Reagents/Catalyst | Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Aldehyde, NH₂OH·HCl, TiO₂ | Solvent-free, microwave irradiation | Reduced reaction times, solvent elimination. | mdpi.com |

| Deep Eutectic Solvent | Aldehyde, Choline chloride:Urea (1:2) | Solvent-free, conventional heating or microwave | Eco-friendly catalyst and medium, good to excellent yields. | organic-chemistry.org |

| Schmidt Reaction | Aldehyde, NaN₃, p-TsOH, Silica gel | Solvent-free, 120 °C | Avoids transition metals and toxic cyanide sources. | researchgate.net |

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, as catalysts can replace stoichiometric reagents, leading to higher atom economy and reduced waste. mit.edunih.gov In nitrile synthesis, the development of reusable and non-toxic catalysts is a major focus.

For instance, reusable cobalt oxide-based nanocatalysts have been employed for the selective oxidation of amines to nitriles under mild, aerobic conditions. nih.gov This method provides a benign pathway to nitriles, which are valuable intermediates in organic synthesis. nih.gov Another sustainable approach is the fluoride-catalyzed dehydration of primary amides using silanes. acs.org This protocol uses a cheap and convenient catalyst and avoids the use of more hazardous dehydrating agents. acs.org The development of palladium-catalyzed methods for nitrile synthesis from aryl halides that avoid the use of cyanide sources also represents a significant step towards safer chemical processes. nih.gov

The application of biocatalysis, using enzymes like ketoreductases, is also a growing area in green chemistry for creating complex molecules with high selectivity, potentially reducing the need for protecting groups and harsh reagents. nih.gov While not directly reported for this compound, such enzymatic approaches could offer future sustainable pathways.

Reactivity Profiles and Mechanistic Studies of 2,2,3,3 Tetramethylbutanenitrile

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond in nitriles is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This initial addition leads to the formation of an sp2-hybridized imine anion intermediate. libretexts.org However, the bulky tert-butyl group in 2,2,3,3-tetramethylbutanenitrile sterically shields this electrophilic center, making nucleophilic additions more challenging compared to less hindered nitriles.

Hydrolysis and Alcoholysis Pathways

The hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions. chemguide.co.uk The reaction typically occurs in two stages: initial hydration to an amide, followed by hydrolysis of the amide to a carboxylic acid. openstax.orgchemguide.co.uk

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates attack by a weak nucleophile like water. libretexts.org In basic hydrolysis, a stronger nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. openstax.orglibretexts.org

For sterically hindered nitriles like this compound, these hydrolysis reactions are significantly slower. acs.orgacs.org Forcing conditions, such as high temperatures, are often required. In some cases of base-catalyzed hydrolysis of sterically hindered amides, elimination to form the nitrile has been observed, highlighting the reversibility and challenging nature of these transformations. youtube.com

| Reactant | Conditions | Product | Notes |

| Sterically Hindered Nitrile | H3O+, heat | Carboxylic Acid + NH4+ | Acid catalysis enhances the electrophilicity of the nitrile carbon. libretexts.org |

| Sterically Hindered Nitrile | NaOH, H2O, heat | Carboxylate Salt + NH3 | Requires vigorous conditions due to steric hindrance. youtube.com |

Reductions to Amines or Aldehydes

Nitriles can be reduced to primary amines or, with careful control, to aldehydes. wikipedia.org

Reduction to Primary Amines: The reduction of nitriles to primary amines (R-CH₂NH₂) is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion, which is then further reduced to a dianion. Subsequent workup with water furnishes the primary amine. openstax.org Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide is also an effective method. wikipedia.org For sterically hindered nitriles, these reductions are still generally feasible. organic-chemistry.org

Reduction to Aldehydes: The partial reduction of nitriles to aldehydes requires less reactive hydride reagents that can stop the reaction at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup. wikipedia.org Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. wikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen, followed by hydride transfer. A newer protocol using sodium hydride and zinc chloride has also been shown to be effective for the controlled reduction of sterically hindered α-quaternary nitriles to their corresponding aldehydes. ntu.edu.sg

| Reagent | Product | Notes |

| LiAlH₄, then H₂O | Primary Amine | A powerful reducing agent that fully reduces the nitrile group. libretexts.orgopenstax.org |

| H₂, Metal Catalyst (e.g., Raney Ni) | Primary Amine | Catalytic hydrogenation is an alternative to metal hydrides. wikipedia.org |

| DIBAL-H, then H₂O | Aldehyde | A less reactive hydride reagent that allows for partial reduction. wikipedia.org |

| NaH, ZnCl₂ | Aldehyde | Effective for the controlled reduction of sterically hindered nitriles. ntu.edu.sg |

Grignard and Organolithium Reagent Additions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the electrophilic carbon of nitriles. libretexts.orgmasterorganicchemistry.com This reaction, after hydrolysis of the intermediate imine anion, provides a valuable route to ketones. libretexts.orgmasterorganicchemistry.com The reaction typically stops after a single addition because the resulting iminium salt is negatively charged, preventing further attack by the nucleophilic Grignard or organolithium reagent. organicchemistrytutor.com

With sterically hindered nitriles such as this compound, the addition of these organometallic reagents can be slow. nih.gov The use of catalysts, such as zinc chloride with Grignard reagents, has been shown to improve the reaction yields for hindered aromatic nitriles. nih.gov Similarly, the addition of organometallic reagents to sterically hindered episulfoxides has been reported. acs.org

| Reagent | Intermediate | Final Product (after hydrolysis) | Notes |

| Grignard Reagent (R'-MgX) | Iminium Salt | Ketone | A common method for ketone synthesis. libretexts.orgorganicchemistrytutor.com |

| Organolithium Reagent (R'-Li) | Iminium Salt | Ketone | Organolithium reagents are generally more reactive than Grignard reagents. |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions for Tetrazole Synthesis)

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. uchicago.edulibretexts.org A key example is the reaction of a nitrile with an azide (B81097) to form a tetrazole. mdpi.com These reactions can be promoted thermally or with catalysts.

Alpha-Proton Reactivity in this compound

Deprotonation and Carbanion Formation

The concept of alpha-proton reactivity refers to the removal of a proton from the carbon atom adjacent to the nitrile group. The resulting carbanion is stabilized by the electron-withdrawing nature of the cyano group.

However, in the case of this compound, the alpha-carbon is a quaternary carbon atom. It is bonded to a tert-butyl group, two methyl groups, and the cyano group. Crucially, this alpha-carbon bears no protons. Therefore, deprotonation at the alpha-position is not possible for this molecule. Consequently, it cannot form a carbanion at this position through a deprotonation pathway.

Aldol-Type Condensations and Related Reactions

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that typically involve the reaction of an enolate ion with a carbonyl compound. The analogous reaction with nitriles, often referred to as a nitrile addition reaction, requires the deprotonation of the α-carbon to the nitrile to form a carbanion, which then acts as the nucleophile.

In the case of this compound, the carbon atom α to the nitrile group is a quaternary carbon, meaning it bears no protons. The absence of α-hydrogens makes the formation of the requisite carbanion for an Aldol-type condensation impossible under standard basic conditions. The extreme steric bulk imposed by the adjacent tert-butyl group further shields the nitrile carbon from potential intermolecular nucleophilic attack.

While intermolecular condensation is not feasible, the intramolecular counterpart for dinitriles, the Thorpe-Ziegler reaction, provides a conceptual framework for nitrile condensations. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. For this to occur with an analogue of this compound, one would need to consider a dinitrile such as 2,2,3,3-tetramethylbutanedinitrile. However, even in this case, the steric hindrance would likely pose a significant challenge to the required intramolecular cyclization.

Due to these structural constraints, this compound is not a viable substrate for traditional Aldol-type condensation reactions.

Thermochemical Decomposition Pathways

The thermal stability and decomposition of organic molecules are of significant interest for understanding their behavior in high-temperature environments and for developing synthetic methodologies that utilize thermally induced reactions.

Pyrolysis Studies and Radical Formation

The pyrolysis of pivalonitrile has been investigated, revealing that the primary decomposition pathway involves the homolytic cleavage of the C-C bond between the tert-butyl group and the cyano group. This is due to the relative weakness of this bond compared to the C-H bonds of the methyl groups. The initial and rate-determining step is the formation of a tert-butyl radical and a cyanide radical.

Reaction: (CH₃)₃C-CN → (CH₃)₃C• + •CN

The tert-butyl radical is relatively stable and can undergo further reactions, such as dimerization to form 2,2,3,3-tetramethylbutane (B1293380) or disproportionation to yield isobutane (B21531) and isobutylene. The cyanide radical can dimerize to form cyanogen (B1215507) (NCCN).

| Bond | Dissociation Energy (kcal/mol) |

| (CH₃)₃C-CN | ~77 |

| CH₃-H (in isobutane) | ~98 |

This table presents the approximate bond dissociation energies relevant to the pyrolysis of pivalonitrile, highlighting the weaker C-C bond that is preferentially cleaved.

The pyrolysis products of pivalonitrile are therefore a mixture of hydrocarbons and nitrogen-containing species, with the distribution depending on the specific reaction conditions such as temperature and pressure. Given the structural similarity, the pyrolysis of this compound is expected to proceed through a similar radical mechanism, initiated by the cleavage of the bond between the tert-butyl group and the nitrile, to produce a tert-butyl radical and a cyanide radical.

Photochemical Transformations

The photochemical behavior of this compound is also largely unexplored. However, by examining related compounds, plausible transformation pathways can be inferred. The absorption of ultraviolet (UV) radiation can lead to the electronic excitation of the nitrile group or the σ-bonds of the alkyl frame.

For aliphatic nitriles, photochemical excitation can lead to the homolytic cleavage of the C-CN bond, similar to the thermal process. The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy. This would generate a tert-butyl radical and a cyanide radical, which would then undergo the subsequent reactions described in the pyrolysis section.

Alternatively, photochemical reactions involving the tert-butyl group itself are possible. The photodissociation of the tert-butyl radical, which would be a primary product of C-CN bond cleavage, has been studied. Upon absorption of a 248 nm photon, the tert-butyl radical can dissociate into a hydrogen atom and 2-methylpropene, or into a methyl radical and propene.

While direct experimental evidence for the photochemical transformations of this compound is lacking, the principles of photochemistry suggest that C-CN bond cleavage to form radicals is a likely outcome upon UV irradiation.

Theoretical and Computational Investigations of 2,2,3,3 Tetramethylbutanenitrile

Electronic Structure and Molecular Orbital Theory Studies

The electronic properties of a molecule are fundamental to its reactivity. Molecular orbital (MO) theory provides a powerful lens through which to view these properties. libretexts.orgyoutube.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation and provide detailed information about the electronic landscape of a molecule. schrodinger.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. wikipedia.org

For 2,2,3,3-tetramethylbutanenitrile, the bulky tert-butyl group would be expected to have a significant influence on the HOMO-LUMO gap. While specific calculated values for this molecule are not available, a hypothetical study would likely reveal the impact of the electron-donating alkyl groups on the energy levels of the nitrile's π system.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: This table is for illustrative purposes only, as specific research data is unavailable. |

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform. The electronegative nitrogen atom in the nitrile group creates a significant dipole moment, leading to a region of negative electrostatic potential around the nitrogen and positive potential around the adjacent carbon and the rest of the alkyl framework. An electrostatic potential (ESP) map would visually represent these charge distributions, highlighting the regions most susceptible to electrophilic or nucleophilic attack. youtube.comlibretexts.orgopenstax.orgyoutube.comyoutube.com

Conformational Analysis and Steric Hindrance Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its properties and reactivity. The presence of the bulky tert-butyl group in this compound makes conformational analysis particularly important due to significant steric hindrance. copernicus.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, molecular flexibility, and intermolecular interactions. For this compound, MD simulations could reveal how the tert-butyl group restricts the rotation around the C-C bond connecting it to the nitrile group and how the molecule interacts with solvents or other molecules.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgucl.ac.uk By mapping the PES, chemists can identify stable conformations (energy minima) and the energy barriers between them (saddle points). libretexts.org For this compound, a PES scan around the key dihedral angles would quantify the energetic cost of different rotational isomers, providing a detailed picture of the conformational landscape. Studies on the related molecule, 2,2,3,3-tetramethylbutane (B1293380), show distinct energy profiles for staggered and eclipsed conformations, which would be further influenced by the presence of the nitrile group in the target molecule. chegg.comaskfilo.comresearchgate.net

Table 2: Hypothetical Conformational Energy Data for this compound

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) |

| Staggered | 60 | 0 (Global Minimum) |

| Eclipsed | 0 | - (Transition State) |

| Note: This table is for illustrative purposes only, as specific research data is unavailable. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction pathways. For this compound, theoretical studies could investigate reactions such as hydrolysis of the nitrile group or reactions involving the α-carbon. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for predicting reaction rates. A study on the atmospheric degradation of structurally similar carbonyl compounds highlights how steric hindrance from a tert-butyl group can significantly affect reaction rates. copernicus.org

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to map out the potential energy surfaces of chemical reactions, identify transition states, and elucidate reaction mechanisms.

A fundamental reaction of nitriles is hydrolysis, which converts the nitrile group into a carboxylic acid and ammonia (B1221849). This process can be catalyzed by either acid or base. For this compound, the extreme steric bulk imposed by the two adjacent tertiary butyl groups is expected to significantly influence the reaction pathway and kinetics.

Under acidic conditions, the likely first step is the protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule. A series of proton transfers then leads to a tautomeric intermediate, which upon further attack by water, eventually yields the corresponding carboxylic acid. DFT calculations for the hydrolysis of other nitriles suggest that the addition of water to the protonated nitrile is often the rate-determining step. cetjournal.ityoutube.com

In basic hydrolysis, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com This forms a hydroxy imine anion, which is then protonated by water to give an imidic acid intermediate. Tautomerization and further hydroxide attack lead to the formation of an amide, which can then be further hydrolyzed to the carboxylate salt. For this compound, DFT calculations would be crucial to determine the precise energy barriers for these steps, which are anticipated to be high due to the steric shielding of the nitrile carbon by the bulky t-butyl groups. Computational studies on other sterically hindered molecules have shown that such steric effects can dramatically alter reaction pathways and favor alternative mechanisms that might be less common for unhindered analogues. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of a reaction, such as activation energy (Ea), Gibbs free energy of activation (ΔG‡), enthalpy of reaction (ΔH), and entropy of reaction (ΔS), can be robustly estimated using computational methods. These parameters provide a quantitative understanding of reaction rates and spontaneity.

For the hydrolysis of this compound, the reaction to form 2,2,3,3-tetramethylbutanoic acid and ammonia is expected to be thermodynamically favorable, with a negative Gibbs free energy of reaction (ΔG) under standard conditions. nist.govcopernicus.org This is typical for nitrile hydrolysis. However, the rate of this reaction is expected to be extremely slow due to a high kinetic barrier (high ΔG‡). The steric hindrance from the t-butyl groups makes it difficult for the nucleophile (water or hydroxide) to approach the electrophilic carbon of the nitrile group, thus raising the energy of the transition state.

Illustrative Thermodynamic Data for the Hydrolysis of this compound

| Parameter | Hypothetical Calculated Value | Interpretation |

| ΔH (kcal/mol) | -15.5 | The reaction is exothermic, releasing heat. |

| ΔS (cal/mol·K) | -5.2 | A small decrease in entropy is expected as two molecules react to form products with less translational freedom. |

| ΔG (kcal/mol) | -13.9 | The reaction is spontaneous (exergonic) under standard conditions. |

| ΔG‡ (kcal/mol) | +35.0 | A very high activation energy barrier, indicating an extremely slow reaction rate due to steric hindrance. |

These are hypothetical values for illustrative purposes.

Predicted Spectroscopic Parameters for Advanced Characterization

Computational chemistry is an essential tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. Computational methods, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.

For this compound, the high degree of symmetry would lead to a very simple predicted NMR spectrum. Due to the free rotation around the central C-C bond, all 18 protons of the two t-butyl groups are chemically equivalent, and all six methyl carbons are also equivalent.

Illustrative Predicted NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H | C(CH₃)₃ | 1.15 | singlet | 18H |

| ¹³C | C(CH₃)₃ | 32.5 | quartet | |

| ¹³C | C (CH₃)₃ | 38.0 | singlet | |

| ¹³C | C≡N | 125.0 | singlet |

These are hypothetical values based on data for analogous compounds like pivalonitrile and other t-butyl containing molecules. nih.govnih.govnih.gov The multiplicity in the ¹³C spectrum refers to the splitting pattern in a proton-coupled spectrum.

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. These calculations also provide information on the intensity of the absorption (for IR) or scattering (for Raman), aiding in the assignment of experimental bands to specific vibrational modes.

For this compound, the most characteristic vibration is the C≡N stretching mode, which is expected to appear in a region typical for nitriles. ucalgary.ca Other key vibrations include the stretching and bending modes of the C-C and C-H bonds.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C≡N stretch | 2235 | Medium | Strong |

| C-C stretch (t-butyl) | 1250 | Strong | Medium |

| C-H symmetric stretch | 2880 | Medium | Strong |

| C-H asymmetric stretch | 2970 | Strong | Strong |

| C-H bending | 1370 - 1470 | Strong | Medium |

These are hypothetical values for illustrative purposes, based on known spectral data for pivalonitrile and other aliphatic nitriles. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 2,2,3,3 Tetramethylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2,2,3,3-tetramethylbutanenitrile, both one-dimensional and multi-dimensional NMR techniques are invaluable.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is remarkably simple due to the high degree of symmetry in the molecule. All eighteen protons of the two tert-butyl groups are chemically equivalent. This results in a single, sharp signal in the ¹H NMR spectrum. The chemical shift of this singlet is typically observed in the upfield region, characteristic of protons on sp³ hybridized carbons. youtube.com The absence of any neighboring protons leads to a singlet multiplicity, as predicted by the n+1 rule. youtube.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides further evidence for the molecule's symmetrical structure. It displays a limited number of signals, corresponding to the distinct carbon environments. docbrown.infochemistrysteps.com One would expect to see signals for the methyl carbons, the quaternary carbons of the tert-butyl groups, the central quaternary carbon, and the nitrile carbon. The chemical shifts of these carbons are influenced by their local electronic environment. oregonstate.edu Generally, sp³ hybridized carbons appear in the upfield region, while the nitrile carbon, with its sp hybridization, resonates further downfield. chemistrysteps.comoregonstate.edu

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~0.9-1.5 | Singlet |

| ¹³C (Methyl) | ~25-35 | Quartet (in coupled spectrum) |

| ¹³C (Quaternary tert-butyl) | ~30-40 | Singlet |

| ¹³C (Central Quaternary) | ~35-45 | Singlet |

| ¹³C (Nitrile) | ~110-125 | Singlet |

| Note: Predicted chemical shift ranges are approximate and can vary based on the solvent and experimental conditions. |

While one-dimensional NMR provides information about the chemical environments of the nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.comlibretexts.org In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal or geminal protons to couple with each other. This lack of correlation peaks confirms the isolated nature of the single proton environment. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded protons and carbons. columbia.eduwikipedia.org For this compound, an HSQC spectrum would show a single cross-peak, correlating the proton signal of the methyl groups with the corresponding methyl carbon signal. columbia.edu This provides a direct link between the proton and its attached carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a unique "fingerprint" of a molecule by probing its vibrational modes. msu.edulibretexts.org

The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N). Saturated nitriles typically exhibit a sharp and intense absorption band in the region of 2260-2240 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by the electronic and steric environment of the nitrile group. The high intensity of this peak is due to the large change in dipole moment during the C≡N stretching vibration. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) Stretch | 2260 - 2240 | Strong, Sharp |

The IR and Raman spectra will also display characteristic vibrations associated with the alkyl portions of the molecule. These include:

C-H Stretching: Absorptions due to the stretching of sp³ C-H bonds are expected in the 3000-2850 cm⁻¹ region. libretexts.org

C-H Bending: Methyl (CH₃) and methylene (B1212753) (CH₂) groups exhibit characteristic bending vibrations (deformations) in the fingerprint region (approximately 1470-1350 cm⁻¹). libretexts.org

C-C Stretching: The stretching of the carbon-carbon single bonds within the tert-butyl groups will also contribute to the complex pattern of absorptions in the fingerprint region. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.comyoutube.com

The molecular formula of this compound is C₉H₁₇N. The molecular ion peak (M⁺) in the mass spectrum would correspond to the mass of this formula.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile compounds through the analysis of their fragmentation patterns. In EI-MS, high-energy electrons bombard the sample molecules, leading to ionization and subsequent fragmentation. nist.gov

For this compound, the molecular ion peak (M+) is expected to be weak or potentially absent. This is due to the high stability of the tertiary carbocation that can be formed upon fragmentation. libretexts.org The primary fragmentation pathway involves the cleavage of the bond between the quaternary carbon and the adjacent tertiary butyl group, leading to the formation of a highly stable tert-butyl cation. This cation is anticipated to be the base peak in the spectrum.

The fragmentation of alkanes in EI-MS typically shows clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH₂ groups. acs.org While this compound is a nitrile, its bulky alkyl structure suggests that its fragmentation will be heavily influenced by the stability of the resulting carbocations. The fragmentation of nitriles can also involve the loss of a hydrogen atom from the alpha-carbon, though this is less likely to be the dominant pathway for this specific molecule due to the stability of the tert-butyl cation. nih.gov

Predicted Dominant Fragments in the EI-MS of this compound:

| m/z | Proposed Fragment | Relative Abundance |

| 57 | [C(CH₃)₃]⁺ | High (likely base peak) |

| 125 | [M]⁺ | Low to absent |

| 110 | [M-CH₃]⁺ | Moderate |

| 69 | [M-C(CH₃)₃]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | Moderate |

This table is based on predicted fragmentation patterns for this compound, drawing analogies from the known fragmentation of similar structures like 2,2,3-trimethylbutane (B165475) and other tert-butyl containing compounds. capes.gov.brdocbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov For non-polar compounds like this compound, ESI-MS presents significant challenges as the molecule lacks easily ionizable functional groups. sisweb.com

Direct analysis of this compound by ESI-MS is unlikely to yield a strong signal for the protonated molecule [M+H]⁺. However, several phenomena could potentially be observed:

Adduct Formation: In the presence of certain cations in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), adduct ions may be formed, allowing for detection.

In-source Reactions: Research has shown that under certain ESI conditions, nitriles can undergo reduction to their corresponding primary amines. nih.govresearchgate.net This would result in the detection of an ion corresponding to protonated 2,2,3,3-tetramethylbutylamine.

Chemical Derivatization: To enhance ESI efficiency, non-polar molecules can be chemically modified to introduce a readily ionizable group. pageplace.de

Given the non-polar nature of this compound, specialized ESI techniques, such as Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI), might be more suitable for its analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the fragmentation pathways of ions selected from an initial mass spectrum. acs.org This method is invaluable for confirming the structure of a compound by analyzing the daughter ions produced from a specific parent ion.

In a hypothetical MS/MS experiment on the protonated molecule of this compound ([M+H]⁺), which could be generated under specific ESI or chemical ionization conditions, the following steps would be involved:

Precursor Ion Selection: The [M+H]⁺ ion (m/z 126) would be isolated from other ions in the mass spectrometer.

Collision-Induced Dissociation (CID): The selected precursor ion would be subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to its fragmentation. nih.gov

Daughter Ion Analysis: The resulting fragment ions (daughter ions) would be analyzed to provide detailed structural information.

The fragmentation of protonated nitriles often involves the loss of neutral molecules. nih.gov For protonated this compound, plausible fragmentation pathways could include the loss of ammonia (B1221849) (if any in-source amine formation occurred) or the cleavage of the bulky alkyl group.

Hypothetical MS/MS Fragmentation of Protonated this compound ([C₈H₁₅N+H]⁺):

| Precursor Ion (m/z) | Collision Energy | Major Daughter Ions (m/z) | Neutral Loss |

| 126 | Low | 57 | C₄H₉CN |

| 126 | High | 41 | C₅H₁₁CN |

This table represents a hypothetical scenario for the MS/MS analysis of protonated this compound, based on general principles of CID.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While no specific crystal structure for this compound is publicly available, we can infer its likely solid-state characteristics based on its molecular structure and the principles of crystal packing.

Molecular Geometry and Bond Lengths/Angles Analysis

The molecular structure of this compound is characterized by a central C-C bond connecting two sterically hindered tert-butyl groups, with a nitrile group attached to one of them. The nitrile group itself is linear (C-C≡N angle of approximately 180°). wikipedia.org The bond lengths and angles within the tert-butyl groups are expected to be typical for sp³ hybridized carbon atoms, although some distortion may occur due to steric strain.

Predicted Molecular Geometry Parameters for this compound:

| Bond/Angle | Predicted Value |

| C-C (tert-butyl) | ~1.54 Å |

| C-C (central) | ~1.55 - 1.57 Å (elongated due to steric hindrance) |

| C-C≡N | ~1.47 Å |

| C≡N | ~1.16 Å |

| C-C-C (in tert-butyl) | ~109.5° |

| C-C-CN | ~109.5° |

| C-C≡N | ~180° |

These values are predictions based on standard bond lengths and angles, and considerations of steric hindrance.

Intermolecular Interactions and Crystal Packing

Due to its non-polar nature and globular shape, the crystal packing of this compound is expected to be dominated by van der Waals forces. britannica.com The molecule lacks strong hydrogen bond donors or acceptors, so these interactions will not play a significant role in the crystal lattice. nih.gov

Applications of 2,2,3,3 Tetramethylbutanenitrile in Organic Synthesis and Materials Science

A Gateway to Bulky Derivatives: The Role as a Key Synthetic Intermediate

The significant steric hindrance provided by the tert-butyl group attached to the nitrile functionality makes 2,2,3,3-tetramethylbutanenitrile a crucial starting material for the synthesis of a variety of bulky chemical derivatives. This steric bulk is instrumental in directing reaction pathways and stabilizing reactive intermediates, allowing for the creation of unique molecular structures with tailored properties.

Precursor for Sterically Hindered Amines and Carboxylic Acids

The nitrile group of this compound can be readily transformed into other important functional groups, namely amines and carboxylic acids, while retaining the sterically demanding tert-butyl framework.

The reduction of nitriles is a well-established method for the synthesis of primary amines. nih.govnih.gov In the case of this compound, reduction to the corresponding primary amine, 2,2,3,3-tetramethylbutanamine, provides a pathway to a highly hindered amine. Such amines are of interest in various areas of chemistry, including as ligands for metal catalysts and as building blocks for pharmacologically active molecules. The general transformation is depicted below:

Reduction of this compound to 2,2,3,3-Tetramethylbutanamine

A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Similarly, the hydrolysis of nitriles offers a direct route to carboxylic acids. nist.govnih.gov The hydrolysis of this compound yields 2,2,3,3-tetramethylbutanoic acid, a sterically encumbered carboxylic acid. nist.govnih.gov This transformation can be achieved under either acidic or basic conditions. The resulting carboxylic acid can serve as a bulky building block in the synthesis of esters, amides, and other acyl derivatives.

Hydrolysis of this compound to 2,2,3,3-Tetramethylbutanoic Acid

This reaction is typically carried out in the presence of a strong acid or base and heat.

Building Block for Heterocyclic Compounds

The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netnih.govwikipedia.org Cycloaddition reactions, in particular, provide a powerful tool for constructing ring systems. uchicago.edulibretexts.orgslideshare.netresearchgate.netmdpi.com While specific examples involving this compound in the literature are not abundant, the general reactivity of nitriles in cycloadditions suggests its potential as a building block for sterically hindered heterocycles.

For instance, [3+2] cycloaddition reactions between nitriles and azides are a common method for the synthesis of tetrazoles. nih.gov The bulky tert-butyl group in this compound would be expected to influence the regioselectivity and stereoselectivity of such reactions, potentially leading to novel heterocyclic structures.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Azide (B81097) (N3-) | [3+2] Cycloaddition | Substituted Tetrazole |

Constructing Complex Molecular Scaffolds

The unique steric profile of this compound makes it an attractive component in the design and synthesis of complex and highly substituted carbon frameworks.

Incorporation into Complex Molecular Architectures

The tert-butyl group is a common motif in medicinal chemistry and natural product synthesis, often used to enhance biological activity or metabolic stability by introducing steric bulk. The gem-dimethyl groups within the 2,2,3,3-tetramethylbutyl moiety can play a crucial role in pre-organizing molecular conformations, which can be advantageous in the design of molecules with specific three-dimensional shapes. While direct incorporation of the entire this compound unit into a complex natural product is not widely documented, the principles of using sterically demanding building blocks are well-established. The nitrile group can serve as a handle for further chemical transformations, allowing for the integration of the bulky fragment into a larger, more complex molecule.

Use in Ligand Synthesis for Catalysis

The synthesis of ligands for transition metal catalysis is a field where steric effects play a critical role in determining the catalyst's activity, selectivity, and stability. The introduction of bulky substituents on a ligand can create a well-defined coordination sphere around the metal center, influencing substrate binding and the outcome of the catalytic reaction.

The this compound moiety can be envisioned as a precursor to bulky phosphine, amine, or N-heterocyclic carbene (NHC) ligands. For example, the corresponding amine, obtained via reduction of the nitrile, could be further functionalized to generate bidentate or tridentate ligands incorporating the sterically demanding 2,2,3,3-tetramethylbutyl group. The presence of such a bulky group can enhance the performance of catalysts in various transformations, including cross-coupling reactions and polymerization.

Advanced Material Science Applications (Non-Prohibited Areas)

The unique properties imparted by the 2,2,3,3-tetramethylbutyl group also suggest potential applications in the field of materials science.

While specific research on polymers derived directly from this compound is limited, the incorporation of bulky side chains is a known strategy to modify the physical properties of polymers. researchgate.netnih.gov The presence of the sterically demanding 2,2,3,3-tetramethylbutyl group could potentially lead to polymers with high glass transition temperatures, improved thermal stability, and altered solubility characteristics. The nitrile functionality itself can also be a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties.

Table 2: Potential Impact of the 2,2,3,3-Tetramethylbutyl Group on Polymer Properties

| Property | Potential Effect of Bulky Group |

|---|---|

| Glass Transition Temperature (Tg) | Increase |

| Thermal Stability | Increase |

| Solubility | Altered (potentially increased in non-polar solvents) |

Precursor for Specialized Polymers or Resins

The incorporation of nitrile functionalities into polymers is a well-established strategy to modify their physicochemical properties. researchgate.net The highly polar nature of the nitrile group can enhance properties such as thermal stability and solvent resistance. lu.se While specific studies on polymers derived from this compound are not available, the behavior of other nitrile-containing polymers provides insight into its potential.

The presence of the bulky 2,2,3,3-tetramethylbutyl group would be expected to significantly influence the properties of any resulting polymer. This steric bulk could lead to:

Reduced Interchain Interactions: The large alkyl group would likely hinder the close packing of polymer chains, potentially leading to a lower glass transition temperature (Tg) compared to polymers with less bulky side chains. lu.se

Increased Free Volume: The inefficient packing could create more free volume within the polymer matrix, potentially affecting properties like gas permeability.

Altered Solubility: The hydrophobic nature of the tetramethylbutyl group would likely render the polymer soluble in nonpolar organic solvents.

Furthermore, the nitrile group itself can serve as a reactive handle for post-polymerization modification. researchgate.net Through reactions such as hydrolysis, reduction, or cycloaddition, the nitrile can be converted into other functional groups, allowing for the tailoring of the polymer's properties for specific applications. researchgate.net

Components in Novel Chemical Systems (e.g., self-assembly, supramolecular chemistry)

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. nih.gov The nitrile group, with its lone pair of electrons and polarized triple bond, can act as a hydrogen bond acceptor and participate in other non-covalent interactions, making it a valuable building block in supramolecular assembly. nih.govresearchgate.net

While the steric hindrance of the 2,2,3,3-tetramethylbutyl group might impede some intermolecular interactions, it could also be exploited to direct the formation of specific, well-defined supramolecular architectures. The bulky group could act as a "steric shield," preventing aggregation and favoring the formation of discrete, soluble assemblies.

Research on other nitriles has demonstrated their utility in constructing complex supramolecular structures. For instance, aryl nitriles have been employed in hydrogen-bond-directed self-assembly and subsequent solid-state reactions. nih.gov The electronic properties of the nitrile group can be tuned to control the strength and directionality of these interactions, a principle that could be extended to sterically hindered aliphatic nitriles like this compound. The development of catalysis within supramolecular systems, such as the use of cyclodextrins to facilitate reactions involving nitriles, further highlights the potential of these compounds in creating novel chemical environments. nih.gov

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2,2,3,3-Tetramethylbutanenitrile is not trivial due to the severe steric hindrance around the target functional group. Traditional methods for nitrile synthesis often prove inefficient or unfeasible.

Classical Synthetic Approaches: Standard methods for preparing nitriles include nucleophilic substitution reactions (SN1/SN2) with cyanide salts and the dehydration of primary amides. chemistrysteps.comyoutube.com

Nucleophilic Substitution: The synthesis via a substitution reaction would likely involve a tertiary alkyl halide. Due to the steric hindrance, an SN2 reaction is highly improbable. An SN1 mechanism would be favored, but this pathway often competes with elimination reactions, leading to undesired alkene byproducts and lower yields. chemistrysteps.com

Future Research Directions: Future research must focus on developing more direct, efficient, and safer synthetic protocols.

Cyanide-Free Methods: A significant area of development is cyanide-free synthesis. The van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), offers a promising alternative for converting ketones into nitriles. rsc.org Adapting this reaction for the highly hindered ketone precursor to this compound could provide a safer and more efficient route. Furthermore, transitioning such methods to continuous flow processes could enhance safety, scalability, and reproducibility. rsc.org

Biocatalysis: The use of enzymes offers a sustainable and mild approach. Aldoxime dehydratases, for instance, catalyze the conversion of aldoximes to nitriles without the need for toxic cyanide reagents. mdpi.com Research into identifying or engineering an enzyme that can accommodate the bulky substrate required for this compound synthesis could revolutionize its production, aligning with green chemistry principles. mdpi.com

Table 1: Comparison of Synthetic Routes for Sterically Hindered Nitriles

| Method | Reagents | Typical Conditions | Advantages | Challenges for this compound |

|---|---|---|---|---|

| SN1 Substitution | Tertiary Alkyl Halide, NaCN/KCN | Polar protic solvent | One step from halide | Competing elimination reactions, low yield chemistrysteps.com |

| Amide Dehydration | Primary Amide, SOCl₂/P₂O₅ | Heat | Generally reliable | Multi-step synthesis (amide preparation needed) |

| Van Leusen Reaction | Ketone, TosMIC, Base | Anhydrous conditions | Cyanide-free | Requires synthesis of the sterically hindered ketone precursor rsc.org |

| Biocatalysis | Aldoxime, Aldoxime Dehydratase | Aqueous buffer, mild temp. | Sustainable, cyanide-free, high specificity mdpi.com | Enzyme's substrate scope may not accommodate the extreme steric bulk |

Exploration of Underutilized Reactivity Modes

The reactivity of the nitrile group is well-established, encompassing hydrolysis to carboxylic acids, reduction to primary amines, and addition of Grignard reagents to form ketones. youtube.com However, for this compound, the extreme steric shielding by the adjacent tert-butyl groups renders the electrophilic carbon of the nitrile largely inaccessible to nucleophiles under standard conditions.

This inherent inertness is itself a feature to be explored. While it is a very weak electrophile, its potential in other areas remains underutilized. nih.gov

Coordination Chemistry: Less hindered analogs like pivalonitrile (tert-butyl cyanide) are known to act as labile (easily displaced) ligands in coordination chemistry. wikipedia.org this compound could serve as an exceptionally bulky and weakly coordinating ligand. Future research could investigate its use in stabilizing highly reactive, low-valent metal centers or in creating unique catalytic pockets where its bulk dictates the steric outcome of a reaction.

Forced Reactivity: Investigating the reactivity of the compound under extreme conditions (high pressure, high temperature, potent superacids) could reveal novel chemical transformations that are not possible with less hindered nitriles.

Non-Coordinating Solvent: Its predicted properties of high stability and low reactivity could make it a suitable non-coordinating solvent for specialized applications involving highly reactive cationic species.

Table 2: Predicted Reactivity Comparison

| Reaction Type | Pentanenitrile (Linear Nitrile) | This compound | Reason for Difference |

|---|---|---|---|

| Acid/Base Hydrolysis | Readily forms pentanoic acid | Extremely slow to non-reactive | Steric hindrance prevents nucleophilic attack by water/hydroxide (B78521). |

| Reduction (e.g., with LiAlH₄) | Readily forms pentylamine | Extremely slow to non-reactive | Steric hindrance prevents hydride delivery to the nitrile carbon. |

| Grignard Reagent Addition | Readily forms a ketone after hydrolysis | Extremely slow to non-reactive | Steric hindrance prevents attack by the bulky Grignard reagent. |

| Metal Coordination | Forms stable complexes | Forms highly labile or unstable complexes | Steric bulk weakens the metal-ligand interaction. |

Integration of Machine Learning and AI in Predicting Reactivity

Predicting chemical reactions is a complex challenge due to the interplay of steric and electronic factors. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, moving beyond traditional methods by learning from vast datasets of documented reactions. chemcopilot.commi-6.co.jp

For a molecule like this compound, where steric effects are dominant and may defy simple chemical intuition, AI offers a promising path forward. eurekalert.org

Predictive Modeling: ML models can be trained to predict the reactivity of various nitriles under different conditions. nih.gov By incorporating descriptors for steric bulk, these models could predict whether a given catalyst or reagent set would be successful in transforming this compound. This approach can significantly reduce the experimental effort required to find viable reaction conditions. chemcopilot.com

Mechanism and Selectivity Analysis: AI tools can analyze computed parameters to predict reaction mechanisms and selectivity. eurekalert.org For this compound, ML could help identify subtle electronic or orbital factors that might be exploited for reactivity, even in the presence of overwhelming steric hindrance. Combining ML with quantum mechanical methods like Density Functional Theory (DFT) can provide a powerful predictive tool for nitrile reactivity. nih.govrsc.org

De Novo Design: AI could be used to design novel catalysts specifically tailored to overcome the steric barrier of this molecule, accelerating the discovery process for new synthetic methods. dartmouth.edu

Table 3: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Approach | Potential Outcome |

|---|---|---|

| Synthesis Optimization | Reaction prediction models trained on large datasets. cmu.edu | Identification of optimal catalysts, solvents, and temperatures for synthesis. |

| Reactivity Screening | Virtual screening of reagents against the molecule's computed structure. | Rapidly determines which reactions are unlikely to work, saving lab resources. |

| Catalyst Design | Generative models design new catalyst structures. | Proposes novel organometallic or enzymatic catalysts capable of accessing the hindered nitrile. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. | Predicts physical properties and potential applications as a solvent or material component. |

Expanding Applications in Emerging Fields of Synthetic Chemistry

The value of this compound lies not in its participation in common nitrile reactions, but in the unique properties conferred by its structure. Future applications will likely leverage its extreme steric bulk and chemical inertness.

Steric Blocking Group: In multi-step organic synthesis, it could function as a uniquely bulky and robust placeholder group. Its chemical inertness would allow it to protect a specific site on a molecule while transformations are carried out elsewhere, with its size directing the approach of reagents to other parts of the molecule.

Molecular Scaffolding: Its rigid and well-defined structure could be useful in supramolecular chemistry and materials science. It could serve as a building block for creating polymers with high free volume or as a component in "molecular machinery" where its bulk acts as a static barrier or pivot point.

Probing Steric Limits: As a research tool, it can be used to probe the steric limits of new catalysts and chemical reactions. A reaction's ability to proceed with this substrate would be a testament to its exceptional efficiency and tolerance for steric hindrance. This can be a valuable benchmark in the development of new synthetic methodologies. rsc.org

Q & A

Q. What are the recommended synthesis routes for 2,2,3,3-tetramethylbutanenitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound can be achieved via nitrile alkylation or condensation reactions using precursors like tetramethylbutane derivatives. For example, catalytic cyanation of tetramethylbutane halides with metal cyanides (e.g., NaCN or KCN) under controlled temperatures (50–80°C) in aprotic solvents (e.g., DMF) is a common approach. Reaction efficiency depends on steric hindrance from the tetramethyl groups, which may slow kinetics; optimizing catalyst loading (e.g., phase-transfer catalysts) and reaction time is critical. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the nitrile .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

- NMR : and NMR to identify methyl group environments and nitrile carbon shifts (e.g., nitrile peak ~120 ppm).

- IR Spectroscopy : Confirm the C≡N stretch near 2240 cm.

- Mass Spectrometry : High-resolution MS to verify molecular weight (CHN) and fragmentation patterns.

- Computational Tools : Density Functional Theory (DFT) to model steric effects and electron distribution around the nitrile group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight containers away from oxidizers and heat sources.

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to minimize cyanide release .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of formation) of this compound be experimentally determined?

Methodological Answer: Employ calorimetric techniques:

- Combustion Calorimetry : Measure heat released during combustion in oxygen to calculate . For sterically hindered compounds, ensure complete combustion using high-pressure oxygen bomb calorimeters.

- Vapor Pressure Measurements : Use static or dynamic methods to derive and correlate with molecular symmetry effects from the tetramethyl groups.

- Validation : Cross-reference experimental data with computational predictions (e.g., group contribution methods) to address discrepancies .

Q. What computational strategies resolve contradictions in reported data for this compound?

Methodological Answer: Address data gaps through:

- Ab Initio Calculations : Use Gaussian or ORCA software to model molecular geometry and energetics, comparing results with sparse experimental data (e.g., omitted thermodynamic values in Ref [47] due to lack of references).

- QSPR Models : Develop quantitative structure-property relationships to predict unmeasured properties (e.g., solubility, reactivity) based on substituent effects.

- Validation Experiments : Replicate disputed measurements under controlled conditions (e.g., inert atmosphere for hygroscopic compounds) .

Q. How does steric hindrance from tetramethyl groups influence reaction pathways in this compound?

Methodological Answer: Analyze steric effects via:

- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., isobutyronitrile) in nucleophilic additions or reductions.

- X-ray Crystallography : Resolve 3D structure to quantify bond angles and torsional strain.

- DFT Simulations : Map potential energy surfaces to identify transition-state barriers caused by methyl group crowding. Adjust reaction conditions (e.g., higher temperatures or polar solvents) to mitigate steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.